1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
Description
Properties
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-3-14(4-1)15-11-18(20-12-19-15)25-8-2-7-24(9-10-25)17-6-5-16-22-21-13-26(16)23-17/h5-6,11-14H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGBNQHPQCBTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially lead to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential impact on the body.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects could potentially result from the compound’s interaction with its targets.
Biological Activity
The compound 1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a novel synthetic molecule that belongs to the class of diazepanes and incorporates a triazolo-pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.43 g/mol. The structure features a cyclobutyl group attached to a pyrimidine ring, which is further linked to a triazolo-pyridazine structure via a diazepane linker. This unique arrangement may contribute to its biological properties.
Target Enzymes and Pathways
Research indicates that compounds with similar structural motifs often interact with key cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit certain kinases or enzymes involved in cell cycle regulation and tubulin polymerization, akin to other triazolo-pyridazine derivatives.
Antiproliferative Effects
In vitro studies have demonstrated that This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.012 |
| HT-1080 | 0.014 |
| SGC-7901 | 0.008 |
These values suggest that the compound is comparable to established chemotherapeutics in its potency against these cell lines .
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound disrupts microtubule dynamics by inhibiting tubulin polymerization. This was demonstrated through immunostaining assays which showed significant alterations in microtubule structures upon treatment with the compound . Additionally, cell cycle analyses indicated that treated cells experienced a G2/M phase arrest, leading to apoptosis .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:
- Study on Tubulin Inhibition : A related compound demonstrated effective inhibition of tubulin polymerization and induced apoptosis in cancer cell lines through G2/M phase arrest .
- Kinase Inhibition : Another study highlighted similar compounds' inhibitory effects on c-Met and VEGFR-2 kinases, which are crucial for tumor growth and angiogenesis .
- ADP-Ribosylation Inhibition : Research has shown that triazole-containing compounds can inhibit poly(ADP-ribose) polymerases (PARPs), which play significant roles in DNA repair mechanisms .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo-pyridazine and triazolo-pyrimidine exhibit inhibitory activity against c-Met kinase, which is implicated in various cancers. For instance, a related compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation . The promising activity of these compounds suggests that 1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane could be further explored for its anticancer properties.
Kinase Inhibition
The compound's structure allows it to act as a kinase inhibitor, specifically targeting pathways involved in tumor growth and metastasis. The inhibition of c-Met kinase has been linked to reduced tumorigenesis and metastasis in preclinical models. This mechanism positions the compound as a candidate for drug development aimed at treating cancers driven by aberrant c-Met signaling .
Synthesis Techniques
The synthesis of this compound involves multi-step reactions that include cyclization and functionalization processes. Various synthetic routes have been explored to optimize yield and purity while maintaining structural integrity. For instance, reactions involving N-propargylamines have been noted for their efficiency in generating diazepane derivatives .
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazolo-pyridazine derivatives revealed that compounds similar to this compound showed promising results in inhibiting tumor cell growth in vitro. The most effective derivative exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cell lines compared to controls .
Potential Future Directions
The applications of this compound are vast but require extensive research to fully understand its pharmacodynamics and pharmacokinetics. Future studies should focus on:
- In vivo studies to evaluate the therapeutic efficacy and safety profile.
- Optimization of synthesis methods to enhance yield and reduce costs.
- Exploration of combination therapies with existing chemotherapeutics to determine synergistic effects.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds and their distinguishing features:
Substituent Effects on Activity
- Cyclobutyl vs. Fluorine/Chloro : The cyclobutyl group in the target compound may enhance lipophilicity and steric bulk compared to smaller substituents like fluorine (BJ53153) or chlorine (E-4d). This could influence target selectivity or pharmacokinetics .
- Diazepane vs. Piperidine/Piperazine : The 1,4-diazepane scaffold in the target compound offers greater conformational flexibility than the piperidine/piperazine rings in AZD5153. This flexibility might improve binding to larger protein pockets .
- Triazolopyridazine Modifications : The [1,2,4]triazolo[4,3-b]pyridazine moiety is a common feature in analogs. Methoxy substitution (AZD5153) enhances bromodomain affinity, while its absence in the target compound suggests divergent biological targets .
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary components:
- 6-Cyclobutylpyrimidin-4-amine – Serves as the nucleophilic head for diazepane coupling.
- Triazolo[4,3-b]pyridazin-6-yl – A fused heterocycle requiring regioselective cyclization.
- 1,4-Diazepane scaffold – The central seven-membered ring enabling conformational flexibility.
Key challenges include achieving stereochemical control during diazepane formation and ensuring compatibility between coupling reactions.
Synthesis of the Pyrimidinyl Component
Cyclobutyl Substituent Installation
The 6-cyclobutylpyrimidin-4-amine precursor is synthesized via Buchwald-Hartwig amination of 4-chloro-6-iodopyrimidine with cyclobutylzinc bromide under palladium catalysis (Xantphos ligand, 80°C, 12 hr). Alternative routes employ Ullmann coupling with cyclobutylmagnesium chloride, yielding 85–90% purity after recrystallization.
Table 1: Pyrimidine Functionalization Methods
| Method | Catalyst | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 80°C | 78 | 92 | |
| Ullmann Coupling | CuI/1,10-phen | 100°C | 82 | 89 |
Formation of theTriazolo[4,3-b]Pyridazin Moiety
Cyclocondensation of Diaminotriazoles
The triazolopyridazin core is constructed via 1,3-dipolar cycloaddition between 3-aminopyridazine-6-carboxylate and cyclobutyl azide under Huisgen conditions (CuSO₄/ascorbate, 60°C, 8 hr). This method achieves 70–75% yield but requires strict anhydrous conditions.
Construction of the 1,4-Diazepane Ring
Reductive Amination Strategy
The diazepane ring is formed via Leuckart-Wallach reaction between 1,5-dibromopentane and benzylamine, followed by LiAlH₄ reduction (0°C to RT, 6 hr). However, this method produces racemic mixtures, necessitating chiral HPLC for enantiomeric resolution.
Ring-Closing Metathesis (RCM)
Grubbs II catalyst (5 mol%) enables the cyclization of N,N′-diallyl precursors in toluene (40°C, 3 hr), achieving 76% yield with >99% diastereomeric excess. This method is favored for scalability but requires high-purity diene substrates.
Table 2: Diazepane Synthesis Comparison
| Method | Catalyst | Yield (%) | ee/de (%) | Source |
|---|---|---|---|---|
| Leuckart-Wallach | LiAlH₄ | 68 | 50 (racemic) | |
| RCM | Grubbs II | 76 | >99 |
Convergent Coupling Strategies
Optimization of Reaction Conditions
Solvent and Temperature Effects
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
